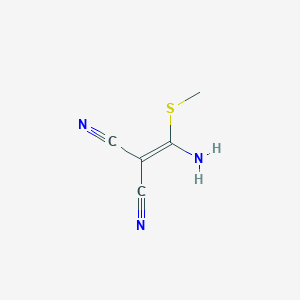

2-(Amino(methylthio)methylene)malononitrile

Descripción general

Descripción

“2-(Amino(methylthio)methylene)malononitrile” is a chemical compound with the formula C5H5N3S . It is a derivative of malononitrile, which is a weak cyanocarbon acid and a versatile compound with exceptional reactivity . Malononitrile is used as a building block to synthesize heterocyclic compounds and polymers .

Chemical Reactions Analysis

Malononitrile, a related compound, is known to undergo various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions . It can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 2-(Amino(methylthio)methylene)malononitrile Applications

2-(Amino(methylthio)methylene)malononitrile, also known as malononitrile dimer, is a versatile compound with a wide range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Heterocyclic Motif Synthesis: The malononitrile dimer is extensively used in the synthesis of heterocyclic motifs. Its reactivity allows for the creation of bis-heterocyclic compounds, fused heterocycle derivatives, and bicyclic bridged heterocyclic scaffolds. These compounds are synthesized through cycloaddition, cyclocondensation, and multi-component reactions .

Medicinal Chemistry: In medicinal chemistry, the malononitrile dimer serves as a precursor for nootropic drugs that mimic nerve growth factor. It promotes nerve growth and tissue regeneration, both in isolated tissues and in vivo. It has shown potential in decreasing amnesia induced by electroconvulsive shock .

Dye Synthesis: Due to the presence of three CN functional groups, which act as powerful electron acceptor groups, the malononitrile dimer is a common reagent in the synthesis of colored compounds. It is particularly effective in the production of yellow and magenta dyes .

Pharmaceutical Applications: The compound’s structure makes it a suitable building block for the development of biologically active molecules. It has been used in the field of pharmaceuticals for the enhancement of nerve growth and cell regeneration .

Organic Synthesis: Malononitrile dimer is a multi-functional reagent with high flexibility and reactivity, making it an effective tool in organic synthesis. It is used to prepare novel beneficial scaffolds and highly substituted carbocyclic compounds .

Pyrimidine Derivatives Synthesis: The malononitrile dimer is utilized as a synthon in the synthesis of new poly-functionalized cyanoiminopyrimidines. These pyrimidine derivatives have broad applications in drug development for treating various diseases, including bacterial infections, cancer, tuberculosis, and malaria .

Design of Nootropic Drugs: This compound is instrumental in the design of nootropic drugs that enhance nerve growth and tissue regeneration. It has shown activity in animal tests, indicating its potential in the treatment of cognitive disorders .

Versatile Reagent in Heterocyclic Compound Synthesis: As a versatile reagent, the malononitrile dimer is applied in the diversity-oriented synthesis of diverse heterocyclic compounds. Its structural flexibility allows for the creation of a wide range of heterocyclic structures .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is used as a building block in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These products can interact with a variety of biological targets, depending on their specific structures and properties.

Mode of Action

The mode of action of 2-(Amino(methylthio)methylene)malononitrile is primarily through its role as a reactant in chemical synthesis. It participates in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions . The resulting compounds can then interact with their respective targets in a variety of ways, depending on their specific structures and properties.

Biochemical Pathways

The compounds synthesized using this reactant can affect a variety of biochemical pathways, depending on their specific structures and properties .

Result of Action

The compounds synthesized using this reactant can have a variety of effects, depending on their specific structures and properties .

Propiedades

IUPAC Name |

2-[amino(methylsulfanyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c1-9-5(8)4(2-6)3-7/h8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJVFTMCJWHRNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Amino(methylthio)methylene)malononitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2972413.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2972415.png)

![Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972416.png)

![(4-chlorophenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2972417.png)

![2,3,9,9-tetramethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2972420.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2972423.png)

![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2972424.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2972425.png)

![4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine](/img/structure/B2972430.png)